Position-Specific Fragmentation in EI-MS: Sterically Directed HBr Elimination Confers Unique Quantifier Ion Behavior
Electron ionization (70 eV) mass spectral analysis of 1,1,1,3,3-pentadeutero-2-bromobutane (structurally equivalent to 2-bromobutane-d5) demonstrates that elimination of HBr to form the C₄H₈⁺ fragment ion exhibits sterically directed regioselectivity: the hydrogen on carbon 4 is preferentially involved, while the hydrogen on carbon 2 (the α-position bearing bromine) does not participate [1]. In contrast, 1-bromobutane exhibits no such positional preference, with all hydrogens contributing to a statistically distributed extent [1].
| Evidence Dimension | HBr elimination regioselectivity in EI-MS |
|---|---|
| Target Compound Data | Sterically directed: H on C-4 favored; H on C-2 not involved |
| Comparator Or Baseline | 1-Bromobutane (1,1-dideutero-1-bromobutane): no preferential hydrogen involvement; statistical distribution |
| Quantified Difference | Qualitative: steric direction vs. statistical involvement |
| Conditions | 70 eV ionizing electrons; metastable ion analysis; comparative cracking patterns of deuterated vs. undeuterated bromobutanes |
Why This Matters
This sterically directed fragmentation produces a distinct isotopic distribution for the C₄H₈⁺ fragment that is predictable and reproducible only with 2-bromobutane positional labeling, enabling unambiguous fragment assignment and quantifier ion selection that 1-bromobutane-d5 cannot provide.
- [1] THE MASS SPECTRA OF THREE DEUTERATED BROMOBUTANES. Canadian Journal of Chemistry, 1962, 40. View Source
